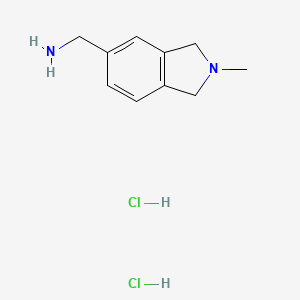

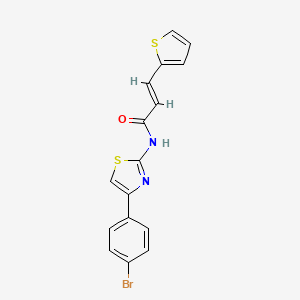

4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

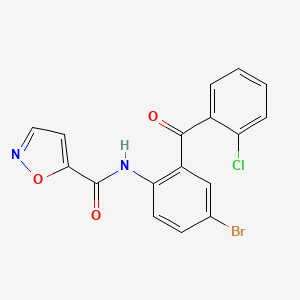

The compound "4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. For instance, the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives was achieved through a reaction between substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide in the presence of KOH . This suggests that a similar approach could be used for the synthesis of the compound , with appropriate substitutions on the benzamide and pyrimidine moieties.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic and analytical techniques. For example, the characterization of two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide was performed using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . These techniques can provide detailed information about the molecular conformation, stability, and polymorphism of benzamide derivatives.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines involved cyclization and nucleophilic substitution reactions . Similarly, the compound "4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide" may also participate in reactions typical for benzamides, such as nucleophilic acyl substitution or reactions with electrophiles at the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the two polymorphs of TKS159 showed different thermal behaviors, with form alpha being thermodynamically more stable than form beta . The presence of different substituents can also affect the hydrogen bonding potential and overall molecular geometry, which in turn can influence the compound's properties.

Applications De Recherche Scientifique

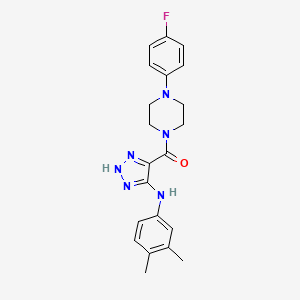

Antiviral Applications

Research on pyrimidine derivatives, similar in structure to the compound , has shown potential antiviral activities. For instance, Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with significant inhibitory activity against retroviruses, demonstrating the potential of such compounds in antiviral therapy Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003.

Antimicrobial Applications

The structural motifs found in pyrimidine derivatives have also been associated with antimicrobial properties. A study by Vijaya Laxmi et al. (2019) on substituted benzamide derivatives, including pyrimidine moieties, revealed significant antibacterial and antifungal activities, suggesting the relevance of such compounds in developing new antimicrobial agents Vijaya Laxmi, Ravi, & Nath, 2019.

Anticancer Applications

Compounds featuring a pyrimidine core have been investigated for their anticancer potential. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, demonstrating anticancer activities through 5-lipoxygenase inhibition, highlighting the therapeutic potential of pyrimidine-based compounds in cancer treatment Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.

Neuroleptic Applications

In the realm of neurology, benzamide derivatives, similar in structure to the compound of interest, have been explored for their potential neuroleptic activity. A study by Iwanami et al. (1981) on benzamides of N,N-disubstituted ethylenediamines, including pyrimidine derivatives, found a good correlation between structure and neuroleptic activity, suggesting possible applications in treating psychosis Iwanami, Takashima, Hirata, Hasegawa, Usuda, 1981.

Safety And Hazards

I couldn’t find specific safety and hazard information for this compound.

Orientations Futures

No specific future directions or applications for this compound were found.

Please note that this is a very specific and technical query, and the available information might be limited. For a more comprehensive analysis, you might want to consult scientific literature or a specialist in this field.

Propriétés

IUPAC Name |

4-ethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-4-28-18-11-5-15(6-12-18)21(26)25-17-9-7-16(8-10-17)24-19-13-20(27-3)23-14(2)22-19/h5-13H,4H2,1-3H3,(H,25,26)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSXOBQXEJSOQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)

![N-(cyanomethyl)-2-{[5-(N-cyclopropylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2553297.png)

![N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2553298.png)

![1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2553307.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide](/img/structure/B2553312.png)

![3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2553314.png)

![N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2553315.png)

![1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine](/img/structure/B2553316.png)